2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-
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Overview
Description
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- is a heterocyclic compound belonging to the oxadiazine family. This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen and oxygen atoms. The presence of the phenylmethylamino group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carbonyl compounds, followed by cyclization using a dehydrating agent. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazine compounds with hydrogenated functionalities.
Substitution: Formation of substituted oxadiazine derivatives with various functional groups.
Scientific Research Applications
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Indoxacarb: An oxadiazine pesticide known for its effectiveness against lepidopteran larvae.
Thiamethoxam: An oxadiazane insecticide with a similar structure but different functional groups.
Uniqueness
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- stands out due to its unique combination of the oxadiazine ring and the phenylmethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60904-10-1 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-benzylimino-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C10H11N3O2/c14-10-12-9(7-15-13-10)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) |
InChI Key |
KTBPQLSBIRAOQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NCC2=CC=CC=C2)NC(=O)NO1 |
Origin of Product |
United States |
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